Lipophilicity Differentiation: Higher Calculated LogP (XLogP3 = 1.8) Compared to 1-(4-Methoxyphenyl)cyclobutanamine (XLogP3 = 1.5)
The target compound exhibits a calculated XLogP3 value of 1.8, which is 0.3 log units higher than that of the para-methoxy analog 1-(4-Methoxyphenyl)cyclobutanamine (XLogP3 = 1.5) . This difference arises from the additional methyl group in the meta/para substitution pattern, which increases overall hydrophobicity.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)cyclobutanamine, XLogP3 = 1.5 |
| Quantified Difference | ΔLogP = +0.3 |
| Conditions | XLogP3 calculation method as reported by BOC Sciences technical datasheets |
Why This Matters
Higher lipophilicity may enhance passive membrane permeability and blood-brain barrier penetration, a critical consideration in CNS-targeted drug discovery programs.
